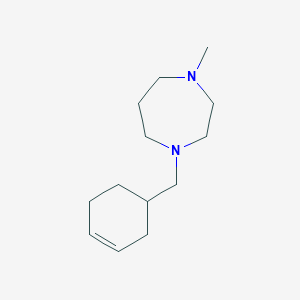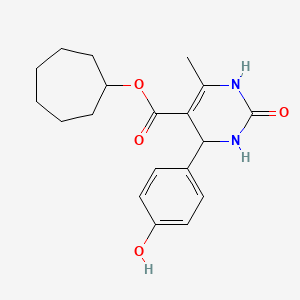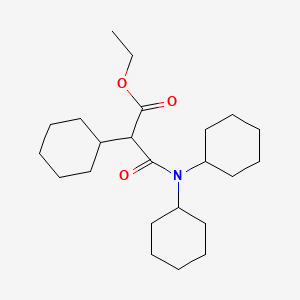![molecular formula C20H28N2O2 B5219450 N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)
N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea, commonly known as AEM, is a synthetic compound that has been widely used in scientific research. AEM is a member of the adamantyl-substituted urea family, which has been extensively studied due to its potential therapeutic properties.
作用机制
The mechanism of action of AEM is not fully understood. However, studies have suggested that AEM inhibits the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. AEM has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
AEM has been shown to have various biochemical and physiological effects. AEM has been shown to decrease the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage. AEM has also been shown to decrease the production of pro-inflammatory cytokines, which are involved in the immune response.
实验室实验的优点和局限性
AEM has several advantages for lab experiments. AEM is a stable compound that can be easily synthesized and purified. AEM is also relatively inexpensive compared to other compounds used in scientific research. However, AEM has some limitations for lab experiments. AEM has low solubility in water, which can make it difficult to use in some experiments. AEM also has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of AEM. One future direction is to study the potential use of AEM in the treatment of other diseases, such as diabetes and cardiovascular disease. Another future direction is to study the mechanism of action of AEM in more detail, to better understand its therapeutic properties. Additionally, future studies could focus on developing more effective formulations of AEM, to improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, AEM is a synthetic compound that has been widely used in scientific research. AEM has potential therapeutic properties, including the inhibition of cancer cell growth and the treatment of neurodegenerative diseases. AEM has several advantages for lab experiments, including its stability and low cost. However, AEM also has some limitations, including its low solubility in water and low bioavailability. Future studies could focus on the potential use of AEM in the treatment of other diseases and the development of more effective formulations of AEM.
合成方法
The synthesis of AEM involves the reaction of 1-adamantylamine with 2-(4-methoxyphenyl)ethyl isocyanate. The reaction yields AEM as a white powder, which can be purified by recrystallization. The purity of AEM can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
AEM has been used in various scientific research studies due to its potential therapeutic properties. AEM has been shown to inhibit the growth of cancer cells in vitro and in vivo. AEM has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-24-18-4-2-14(3-5-18)6-7-21-19(23)22-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17H,6-13H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIHOTQFZJJPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantan-1-yl-3-[2-(4-methoxy-phenyl)-ethyl]-urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5219373.png)

![3-{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5219382.png)
![4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5219398.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)

![[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5219441.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5219446.png)
![tert-butyl 4-(1-(2,4-dimethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B5219458.png)
![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)
![4-[(1-{4-[3-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5219467.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5219472.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B5219476.png)